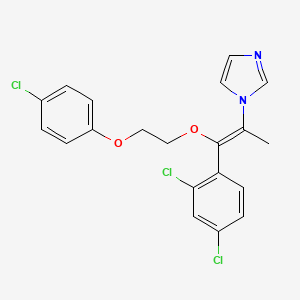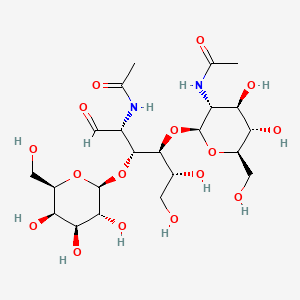![molecular formula C16H16O5 B1229113 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate](/img/structure/B1229113.png)
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
描述
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is a chemical compound belonging to the class of psoralens. Psoralens are a group of naturally occurring compounds known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet light. This particular compound is characterized by its unique furanocoumarin structure, which includes a 7-oxo-2,3-dihydrofuro3,2-gbenzopyran moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester typically involves the following steps:
Formation of the furanocoumarin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The furanocoumarin core is then esterified with acetic acid under conditions that may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and catalyst concentration to maximize efficiency.
Automated purification systems: To streamline the purification process and reduce production costs.
化学反应分析
Types of Reactions
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various esters or amides depending on the nucleophile used.
科学研究应用
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its ability to intercalate into DNA and its potential use in phototherapy.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders such as psoriasis and vitiligo.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the compound forms cross-links with DNA, inhibiting DNA replication and transcription. This property is exploited in phototherapy for skin disorders, where the compound is applied topically and activated by UV light to target abnormal skin cells.
相似化合物的比较
Similar Compounds
Psoralen: A naturally occurring furanocoumarin with similar DNA intercalating properties.
Methoxsalen: A synthetic derivative of psoralen used in phototherapy.
Trioxsalen: Another synthetic psoralen derivative with enhanced photoreactivity.
Uniqueness
Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is unique due to its specific ester functional group, which may confer different solubility and reactivity properties compared to other psoralens. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
属性
IUPAC Name |
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)14-7-11-6-10-4-5-15(18)20-12(10)8-13(11)19-14/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEFQTHUADKZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)

![[(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)
![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)
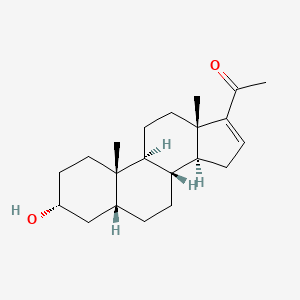
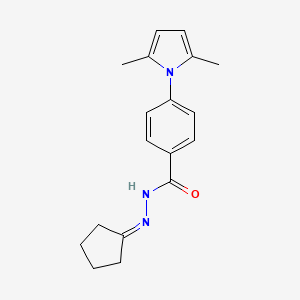
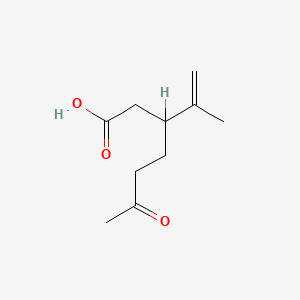
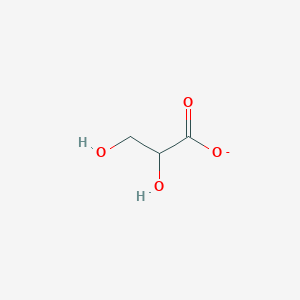
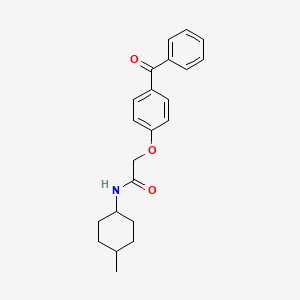
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)
